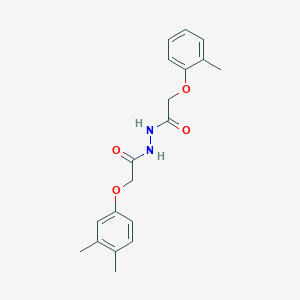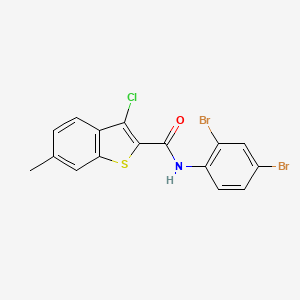
2-(3,4-dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both phenoxy and tolyloxy groups, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide typically involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with 2-(o-tolyloxy)acetyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy and tolyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for agrochemicals.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetohydrazide
- N’-(2-(o-tolyloxy)acetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-16(10-15(13)3)24-11-18(22)20-21-19(23)12-25-17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) |
InChI 键 |
JUUHQKXDJYYMRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691919.png)
![4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691920.png)
![2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)

![4-tert-butyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11691933.png)
![3-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691936.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691941.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11691942.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11691947.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide](/img/structure/B11691958.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11691960.png)
![Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate](/img/structure/B11691965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)
